O-(2-Acetamido-3,4,6-tri-O-acetyl-D-glucopyranosylidene)amino N-phenyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of molecules that are explored for their unique chemical and physical properties, which make them interesting targets for synthesis and application in various biochemical and pharmaceutical fields. The molecule's structure, containing both acetamido and carbamate functional groups, suggests potential interactions with biological systems, warranting detailed studies on its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, starting from basic sugar derivatives and involving various protection and deprotection steps, as well as glycosylation reactions. An example includes the synthesis of complex glycosides that could function as inhibitors for specific biochemical pathways, demonstrating the intricate methods required to assemble such molecules (Khan & Matta, 1993).
Scientific Research Applications
Synthesis and Evaluation of Carbocyclic Analogues : Research has focused on synthesizing analogues of this compound, such as PUGNAc, to inhibit β-N-acetylglucosaminidases. These analogues were also tested as inhibitors of a uridine diphosphate-N-acetyl-D-glucosamine: polypeptidyl transferase, OGT, which is crucial for post-translational modification of nuclear and cytosolic proteins by N-acetyl-d-glucosamine (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).
Solid-Phase Synthesis of Glycopeptides : This compound has been utilized in the solid-phase synthesis of glycopeptides, specifically for O-glycosylating resin-bound protected peptides with a serine residue (Hollósi, Kollát, Laczkó, Medzihradszky, Thurin, & Otvos, 1991).
Development of Selective Inhibitors for O-GlcNAcase : Divergent synthesis methods have been developed to create a series of inhibitors based on this compound, targeting both human O-GlcNAcase and human beta-hexosaminidase. Some inhibitors were found to be selective for O-GlcNAcase (Stubbs, Zhang, & Vocadlo, 2006).
Study on Deamidation and Acyl Rearrangement : Research has been conducted on the hydrolysis of the GlcNAc oxazoline derived from this compound, revealing insights into specific deamidation and acyl rearrangement processes, important for synthesizing novel glycoconjugates (Jha & Davis, 1995).
Synthesis of 4-Nitrophenyl O-Glycosides : Studies have shown the use of this compound in the synthesis of potential inhibitors for N-acetylglucosaminyl-transferase V, contributing to the understanding of glycosylation processes (Khan & Matta, 1993).
Modulation of O-GlcNAc Levels : This compound has been used to increase O-GlcNAc levels on nuclear and cytoplasmic proteins in vivo, demonstrating its potential as an effective inhibitor of O-GlcNAc turnover within cells (Haltiwanger, Grove, & Philipsberg, 1998).
Safety And Hazards
Future Directions
Given its role in research of cancer, neurodegenerative disorders, and microbial infections1, this compound could be a subject of future studies aimed at developing new treatments for these conditions.
Please note that this information is based on the available sources and there may be additional information not covered here. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O10/c1-11(25)22-17-19(32-14(4)28)18(31-13(3)27)16(10-30-12(2)26)33-20(17)24-34-21(29)23-15-8-6-5-7-9-15/h5-9,16-19H,10H2,1-4H3,(H,22,25)(H,23,29)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPJJKKTCDJFST-HOWPJYOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.